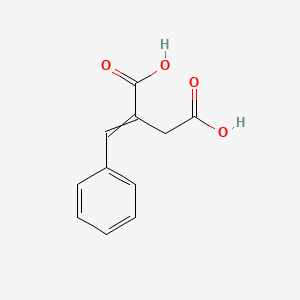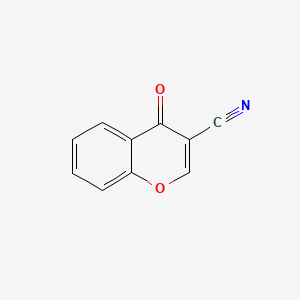
3-氰基香豆素
概述
描述
3-Cyanochromone, also known as 4-Oxo-4H-1-benzopyran-3-carbonitrile, is a 3-substituted chromone . It is a cyano substituted 1-benzopyran-4-one, an α,β-unsaturated nitrile, and also an α,β-unsaturated ketone . Its molecule has electron deficiency at 3 sites i.e C (carbon) at the second position, C of cyano, and the carbonyl group .
Synthesis Analysis
A novel protocol for the construction of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines (PCPMDs) from 3-cyanochromone with 1,1-enediamines via an unprecedented cascade reaction has been developed . This involves simply refluxing a mixture of 3-cyanochromone and various types of 1,1-enediamines under the catalysis of silver carbonate . A series of PCPMDs were obtained through a novel cascade reaction involving an amazing electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .Molecular Structure Analysis
The molecular formula of 3-Cyanochromone is C10H5NO2 . It has an average mass of 171.152 Da and a monoisotopic mass of 171.032028 Da .Chemical Reactions Analysis
3-Cyanochromone reacts with 1,1-enediamines in a silver-catalyzed cascade reaction to synthesize highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines . This reaction involves an electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .Physical And Chemical Properties Analysis
3-Cyanochromone has a density of 1.3±0.1 g/cm^3 . Its boiling point is 278.3±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.7±3.0 kJ/mol , and the flash point is 119.5±17.6 °C .科学研究应用
- Anticancer Properties : Researchers have explored 3-Cyanochromone derivatives as potential anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development .
- Kinase Inhibitors : Some 3-Cyanochromone derivatives act as kinase inhibitors, which could be valuable in treating diseases related to abnormal kinase activity .
- Aminochromones : 3-Cyanochromone serves as a precursor for synthesizing 2-aminochromone-3-carboxamide, a versatile intermediate in organic chemistry .
- Spirobenzofuranones : Functionalized spirobenzofuranones, derived from 3-Cyanochromone, have been investigated for their synthetic potential and biological activities .
- Fluorescent Probes : Researchers have used 3-Cyanochromone derivatives as fluorescent probes due to their unique photophysical properties. These compounds emit fluorescence upon excitation, making them useful for studying biological processes .
- Luminescent Materials : 3-Cyanochromone-based materials have been explored for their luminescent properties. They could find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) .
- Chromeno[3,4-d]isoxazol-4-one : 3-Cyanochromone derivatives have been used in the synthesis of chromeno[3,4-d]isoxazol-4-one, a heterocyclic compound with potential biological activities .
- Enzyme Inhibition : Researchers have investigated 3-Cyanochromone derivatives as enzyme inhibitors. These compounds may modulate enzyme activity and have implications in chemical biology .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Photophysics and Fluorescence Studies
Materials Science and Optoelectronics
Natural Product Synthesis
Chemical Biology and Enzyme Studies
安全和危害
3-Cyanochromone is classified as Acute toxicity - Category 3, Oral; Acute toxicity - Category 4, Dermal; Acute toxicity - Category 4, Inhalation . It is toxic if swallowed, harmful if inhaled, and harmful in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
属性
IUPAC Name |
4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNPLLGXKJESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334606 | |
| Record name | 3-Cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanochromone | |
CAS RN |
50743-17-4 | |
| Record name | 3-Cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromone-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

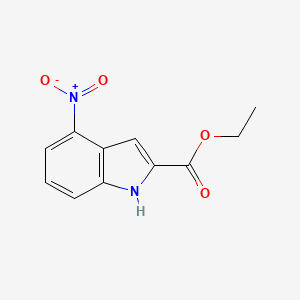
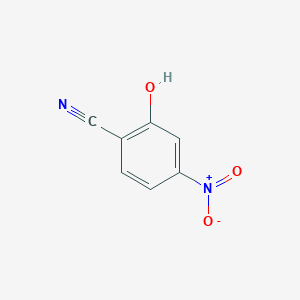
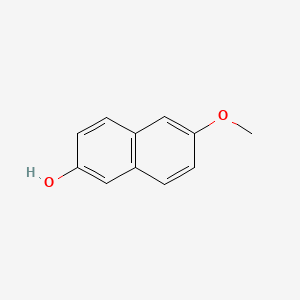
![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)
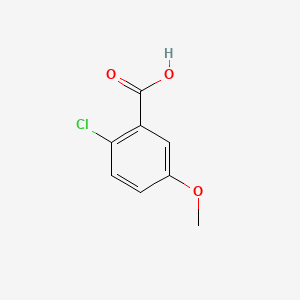
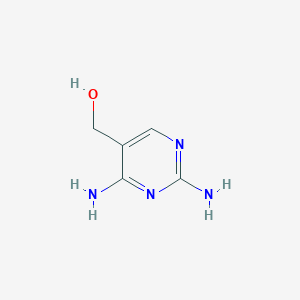
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)
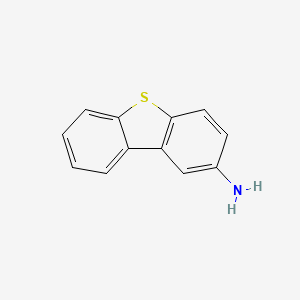
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)
